molecular formula C11H23NO B13305685 2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol

2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol

Cat. No.: B13305685
M. Wt: 185.31 g/mol
InChI Key: OIHZXRXVGVZJIA-UHFFFAOYSA-N
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Description

2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol is an organic compound with the molecular formula C11H23NO. It is a secondary amine and alcohol, characterized by the presence of a cyclohexyl group substituted with a methyl group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol typically involves the reaction of 4-methylcyclohexylamine with acetone in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine-alcohol compound. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Commonly used solvents include ethanol or methanol

    Catalyst: Hydrogenation catalysts such as palladium on carbon (Pd/C)

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems allows for precise addition of reagents and real-time monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid

    Reduction: LiAlH4 in dry ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine

Major Products Formed

    Oxidation: 2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-one

    Reduction: 2-Methyl-1-[(4-methylcyclohexyl)amino]propane

    Substitution: Various N-substituted derivatives depending on the substituent used

Scientific Research Applications

2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the alcohol group may participate in additional binding interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-[(4-ethylcyclohexyl)amino]propan-2-ol
  • 2-Methyl-1-[(4-methylcyclohexyl)amino]butan-2-ol
  • 2-Methyl-1-[(4-methylcyclohexyl)amino]ethanol

Uniqueness

2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of both amine and alcohol functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol

InChI

InChI=1S/C11H23NO/c1-9-4-6-10(7-5-9)12-8-11(2,3)13/h9-10,12-13H,4-8H2,1-3H3

InChI Key

OIHZXRXVGVZJIA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NCC(C)(C)O

Origin of Product

United States

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